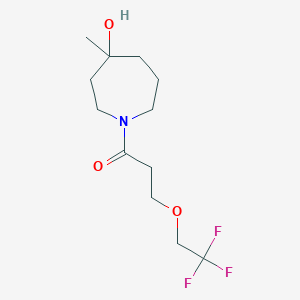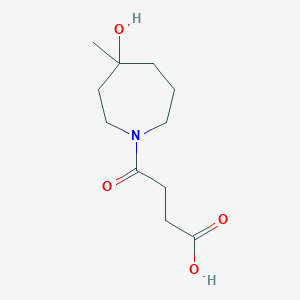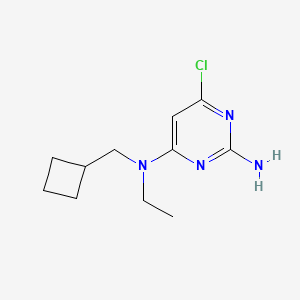
1-(4-Hydroxy-4-methylazepan-1-yl)-3-(2,2,2-trifluoroethoxy)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxy-4-methylazepan-1-yl)-3-(2,2,2-trifluoroethoxy)propan-1-one is a chemical compound commonly known as tricaine. It is a local anesthetic that has been widely used in scientific research for its ability to immobilize aquatic organisms. Tricaine is a potent anesthetic agent that is effective in inducing anesthesia in a variety of aquatic organisms, including fish, amphibians, and invertebrates.
Wirkmechanismus
Tricaine acts by blocking sodium ion channels in the cell membrane, which prevents the generation and propagation of action potentials. This leads to the loss of sensation and muscle function in the affected organism. Tricaine is a reversible anesthetic, meaning that its effects are temporary and can be reversed by removing the drug from the organism.
Biochemical and Physiological Effects:
Tricaine has been shown to have a number of biochemical and physiological effects on aquatic organisms. It has been shown to affect the activity of ion channels, enzymes, and neurotransmitters. Tricaine has also been shown to affect the metabolism of glucose and amino acids in fish. In addition, tricaine has been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
Tricaine has several advantages for use in lab experiments. It is a potent anesthetic that is effective in inducing anesthesia in a variety of aquatic organisms. Tricaine is also relatively easy to use and has a rapid onset of action. However, tricaine has some limitations. It can be toxic to some species of fish, and its effects can be influenced by factors such as water temperature and pH. In addition, tricaine can interfere with some physiological processes, such as respiration and heart rate.
Zukünftige Richtungen
There are several future directions for research on tricaine. One area of research is the development of new anesthetic agents that are more effective and less toxic than tricaine. Another area of research is the study of the long-term effects of tricaine on aquatic organisms, including its effects on growth, reproduction, and behavior. Finally, there is a need for further research on the mechanisms of action of tricaine, including its effects on ion channels and neurotransmitters.
Synthesemethoden
Tricaine can be synthesized by reacting 4-aminobutanol with 2,2,2-trifluoroethanol and then reacting the resulting intermediate with 4-methylazepan-1-one. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions. The resulting product is then purified by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
Tricaine has been widely used in scientific research for its ability to immobilize aquatic organisms. It is commonly used in the study of fish physiology, behavior, and genetics. Tricaine is also used in the aquaculture industry to anesthetize fish during handling and transportation. In addition, tricaine has been used in the study of the nervous system and muscle physiology.
Eigenschaften
IUPAC Name |
1-(4-hydroxy-4-methylazepan-1-yl)-3-(2,2,2-trifluoroethoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F3NO3/c1-11(18)4-2-6-16(7-5-11)10(17)3-8-19-9-12(13,14)15/h18H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHDCZLTGUESRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(CC1)C(=O)CCOCC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-4-methylazepan-1-yl)-3-(2,2,2-trifluoroethoxy)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carboxylate](/img/structure/B6634968.png)

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-[1-(4-methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-ethanone](/img/structure/B6634978.png)
![3-[Cyclopropyl-(4-fluoro-2,6-dimethylphenyl)sulfonylamino]propanoic acid](/img/structure/B6634990.png)

![2-[[2-(5-Aminopyridin-2-yl)acetyl]-methylamino]acetic acid](/img/structure/B6635007.png)
![4-[(2-Bromophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B6635009.png)
![N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine](/img/structure/B6635026.png)
![3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6635028.png)




